
2-Bromo-6-chloropyrazine
Overview
Description
2-Bromo-6-chloropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrClN2 It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloropyrazine typically involves halogenation reactions. One common method includes the bromination of 2-chloropyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
For industrial-scale production, a scalable process involves the use of 3-aminopyrazine-2-carboxylate as a starting material. This process includes steps such as chlorination, diazotization, bromination, ester hydrolysis, and carboxyl rearrangement. This method is advantageous due to its high yield, simplicity in purification, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloropyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitumor Agents
One of the significant applications of 2-bromo-6-chloropyrazine is its role as an intermediate in the synthesis of anti-tumor agents, particularly SHP2 inhibitors. The compound facilitates the development of pharmaceuticals targeting specific cancer pathways, showcasing its importance in cancer therapy research .
1.2 Antiviral Activity
Research has indicated that compounds containing the pyrazine moiety, including this compound, exhibit antiviral properties. Studies have explored its potential in synthesizing antiviral agents, which could be effective against various viral infections .
1.3 Synthesis of Complex Molecules
This compound is utilized as a precursor for synthesizing more complex molecules through various coupling reactions, such as Suzuki coupling. This method allows for the formation of biaryl compounds that are often biologically active . The ability to modify this compound further enhances its utility in drug discovery and development.
Organic Synthesis
2.1 Cross-Coupling Reactions
The compound is frequently employed in transition metal-catalyzed cross-coupling reactions, which are essential for constructing complex organic frameworks. For instance, using palladium catalysts, this compound can undergo successful coupling with aryl boronic acids to yield high-value products with excellent yields .
2.2 Functionalization of Pyrazines
Recent advancements have shown that this compound can be subjected to various functionalization techniques, enhancing its reactivity and allowing for the introduction of diverse functional groups. This versatility makes it a crucial building block in synthetic organic chemistry .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals. Its derivatives may serve as herbicides or pesticides, contributing to crop protection strategies by targeting specific biological pathways in pests or weeds .
Material Science
The unique properties of halogenated pyrazines like this compound also make them suitable for applications in material science. They can be incorporated into polymers or used to develop novel materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloropyrazine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but it often includes interactions with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromopyrazine
- 2,5-Dichloropyridine
- 2-Amino-5-bromopyrazine
Uniqueness
2-Bromo-6-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules that are not easily accessible through other routes .
Biological Activity
2-Bromo-6-chloropyrazine is a heterocyclic compound with the molecular formula C4H2BrClN2. It is classified as a halopyrazine and serves as an important intermediate in the synthesis of various biologically active molecules, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and applications in scientific research.
- Molecular Weight : 189.43 g/mol
- CAS Number : 916791-07-6
- Structure : Contains bromine and chlorine substituents at the 2 and 6 positions of the pyrazine ring.
This compound interacts with biological targets primarily through halogen bonding and other non-covalent interactions. These interactions are crucial for its role in influencing various biochemical pathways.
Key Biological Targets
- Enzymes : The compound has been shown to interact with serine/threonine-protein kinases, which are pivotal in cell cycle regulation.
- Receptors : It acts as a building block for synthesizing compounds that target various receptors, including those involved in neurotransmission and cancer pathways.
Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes like acetylcholinesterase, affecting neurotransmitter levels. |
Cellular Effects | Alters gene expression and cellular metabolism, impacting cell signaling. |
Pharmaceutical Applications | Used in the development of anti-tumor agents and other therapeutics. |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Synthesis of Bioactive Compounds :
- Antitumor Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-6-chloropyrazine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation of pyrazine precursors. For example, bromination using PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce bromine selectively. Chlorination may follow via electrophilic substitution using Cl₂ or SO₂Cl₂. Optimization includes solvent selection (e.g., DCM or THF), stoichiometric ratios, and reaction time monitoring via TLC or HPLC . Purity can be enhanced using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer : The compound is a halogenated heterocycle, requiring handling in a fume hood with PPE (gloves, goggles). It is moisture-sensitive; store under inert gas (N₂/Ar) at 0–4°C. Stability tests via NMR or LC-MS over 24–72 hours can assess decomposition risks. Refer to GHS hazard codes (e.g., H317 for skin sensitization) and SDS protocols for spill management .
Q. What analytical techniques are essential for characterizing this compound and confirming its structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to identify substituent positions (e.g., downfield shifts for Br/Cl).
- HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 191.91 for C₄H₂BrClN₂).
- XRD (if crystalline) to resolve stereoelectronic effects, as demonstrated in related pyrazine derivatives .
- FT-IR to detect C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed during cross-coupling reactions?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and directing groups. For example, bromine at position 2 is more reactive than chlorine at 6 in Pd-mediated couplings due to electronic and steric factors. Computational DFT studies can predict reactive sites, while in situ NMR monitors intermediate formation . Optimization may require ligand screening (e.g., XPhos) and microwave-assisted conditions .
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative IC₅₀ values) may arise from impurity profiles or assay conditions. Strategies include:
- HPLC-PDA to verify compound purity (>95%).
- Dose-response curves across multiple cell lines (e.g., HEPG2-1 vs. MCF-7) to assess selectivity.
- Metabolite profiling (LC-MS/MS) to rule in/out degradation products .
Q. How can computational modeling enhance the design of this compound-based inhibitors for enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like kinases or oxidoreductases. Focus on halogen bonding (Br/Cl with backbone carbonyls) and π-π stacking with aromatic residues. Validate predictions with SPR or ITC binding assays .
Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?
Properties
IUPAC Name |
2-bromo-6-chloropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXEXBMDHIXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590558 | |
Record name | 2-Bromo-6-chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-07-6 | |
Record name | 2-Bromo-6-chloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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